3-Amino-4-methoxybenzoic acid
Description
Contextualization within Aromatic Carboxylic Acids and Amines Research
3-Amino-4-methoxybenzoic acid belongs to the class of organic compounds known as aminobenzoic acids, which are characterized by having both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a benzene (B151609) ring. Specifically, it is a substituted aromatic carboxylic acid, where the benzene ring's properties are modulated by three distinct functional groups: the carboxyl group, the primary amino group, and a methoxy (B1213986) group (-OCH₃).
The interplay between these groups is central to its chemical behavior. The amino and methoxy groups are electron-donating, increasing the electron density of the aromatic ring, while the carboxylic acid group is electron-withdrawing. This electronic arrangement influences the compound's reactivity, making it a valuable and versatile building block in synthetic chemistry. Its classification as an unnatural amino acid derivative further expands its utility, particularly in specialized areas like peptide chemistry. tcichemicals.com
Significance in Advanced Chemical Synthesis and Derivatization
The significance of this compound in advanced synthesis lies in the reactivity of its functional groups, which allows for a multitude of chemical transformations and derivatizations. Derivatization is a common strategy in chemical synthesis to modify molecules to make them suitable for specific applications or analyses. science.gov
The primary amino group provides a reactive site for reactions such as acylation and amidation, enabling the formation of amide bonds. This is a fundamental transformation for building larger molecular frameworks. The carboxylic acid group can be readily converted into esters, acid chlorides, or amides, providing another avenue for molecular elaboration. For instance, the conversion of benzoic acids to reactive acid chlorides is a key step in the synthesis of other derivatives like coumarins. acs.org This dual reactivity makes this compound a bifunctional monomer that can be used to create polymers and other complex structures.
Role as a Core Intermediate in Functional Molecule Development
The true value of this compound is realized in its role as a core intermediate for producing high-value, functional molecules with specific applications in medicine, materials science, and industry.
In medicinal chemistry, it serves as a crucial starting material for the synthesis of targeted therapeutic agents. Research has shown it is a reactant used in the preparation of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors, a class of molecules investigated for their role in controlling angiogenesis. chemicalbook.com It is also used to prepare dihydroisoquinoline compounds that act as tubulin polymerization inhibitors, another important area of drug discovery. chemicalbook.com A notable application is in the development of conductive biomaterials. Researchers have synthesized a polymer hydrogel, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), designed to restore electrical conductivity in heart tissue after myocardial infarction, potentially offering a novel therapy for cardiac arrhythmia. scholaris.ca
In the field of materials science, the compound has been used to create novel copolymers with advanced functional properties. Scientists have prepared poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymers which act as highly effective adsorbents. rsc.org These materials demonstrate a high capacity for selectively recovering precious metals like Palladium(II) from industrial waste, such as the leaching liquor of spent automotive catalysts. rsc.org
Furthermore, in the dye industry, it is an intermediate for producing colorants like 3-amino-4-methoxybenzanilide (B94723), also known as Fast Red KD base, which is used for dyeing cotton and other fibers. google.compatsnap.com
Below are the key chemical properties of this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO₃ | nih.gov |
| Molecular Weight | 167.16 g/mol | sigmaaldrich.com |
| CAS Number | 2840-26-8 | chemicalbook.comsigmaaldrich.com |
| Melting Point | 208-210 °C | chemicalbook.com |
| Appearance | Cream to pale brown powder | thermofisher.com |
| Solubility | Soluble in water | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGAEAYZQQCBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951070 | |
| Record name | 3-Amino-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-26-8, 2840-76-8 | |
| Record name | 3-Amino-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-amino-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-p-anisic acid | |
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Synthetic Methodologies for 3 Amino 4 Methoxybenzoic Acid
Established Synthetic Pathways
Established methods for synthesizing 3-amino-4-methoxybenzoic acid typically involve sequential reactions to introduce the required functional groups—amino and methoxy (B1213986)—onto the benzoic acid ring.
A primary and straightforward route to this compound involves the nitration of a suitable precursor followed by the reduction of the introduced nitro group. The most common precursor for this strategy is 4-methoxybenzoic acid.
The process begins with the electrophilic aromatic substitution (nitration) of 4-methoxybenzoic acid. This is typically achieved using a mixture of nitric acid and sulfuric acid. The methoxy group is an ortho-, para-directing activator; however, due to steric hindrance from the carboxyl group, the nitration predominantly occurs at the position ortho to the methoxy group and meta to the carboxyl group, yielding 3-nitro-4-methoxybenzoic acid.
Following nitration, the nitro group is reduced to an amino group. This reduction can be accomplished using various reagents and conditions. Common methods include catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst or metal-acid systems like iron in the presence of hydrochloric acid. kilobio.com
Table 1: Nitration and Reduction Synthesis of this compound
| Step | Starting Material | Reagents | Product | Key Considerations |
|---|---|---|---|---|
| Nitration | 4-Methoxybenzoic acid | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 3-Nitro-4-methoxybenzoic acid | Reaction temperature must be controlled to prevent over-nitration. |
| Reduction | 3-Nitro-4-methoxybenzoic acid | Hydrogen gas (H₂) with Palladium on Carbon (Pd/C) catalyst OR Iron (Fe) with Hydrochloric acid (HCl) | this compound | Catalytic hydrogenation is often cleaner, while the Fe/HCl system is cost-effective. kilobio.com |
This interactive table summarizes the key stages in the nitration and reduction pathway.
More complex, multi-step syntheses are often employed in industrial settings, starting from readily available bulk chemicals. One such pathway begins with p-chlorobenzoic acid. This route involves etherification, nitration, amidation, and reduction steps. google.com
Another significant industrial method starts with 3-nitro-4-chlorobenzoic acid. google.compatsnap.com This intermediate undergoes a series of reactions to yield the final product.
Amidation: 3-nitro-4-chlorobenzoic acid is first reacted with aniline (B41778). This reaction can be facilitated by reagents like thionyl chloride or phosphorus trichloride (B1173362) to form an amide linkage, producing 3-nitro-4-chlorobenzanilide. google.compatsnap.com
Methoxylation: The chlorine atom on the 3-nitro-4-chlorobenzanilide is substituted with a methoxy group. This nucleophilic aromatic substitution is typically carried out using sodium methoxide (B1231860) in methanol (B129727), yielding 3-nitro-4-methoxybenzanilide. patsnap.com
Reduction: The final step is the reduction of the nitro group to an amine. This is often achieved through catalytic hydrogenation, which reduces the nitro group to form 3-amino-4-methoxybenzanilide (B94723). While this compound is an important product in its own right (Fast Red KD Base), subsequent hydrolysis of the amide bond would yield this compound. google.com
Table 2: Example of a Multi-Step Synthesis Route
| Step | Starting Intermediate | Key Reagents | Intermediate Product | Approx. Yield |
|---|---|---|---|---|
| 1. Amidation | 3-Nitro-4-chlorobenzoic acid | Aniline, Phosphorus trichloride, Chlorobenzene (B131634) | 3-Nitro-4-chlorobenzanilide | 95.8% google.com |
| 2. Methoxylation | 3-Nitro-4-chlorobenzanilide | Sodium hydroxide (B78521), Methanol | 3-Nitro-4-methoxybenzanilide | - |
This interactive table outlines the reaction sequence starting from 3-nitro-4-chlorobenzoic acid.
Green Chemistry Approaches in this compound Synthesis
In response to growing environmental concerns, significant research has focused on developing greener synthetic routes for this compound. These approaches aim to minimize pollution, reduce waste, and lower energy consumption.
Efforts to create more environmentally friendly protocols have focused on eliminating hazardous reagents and byproducts. For instance, traditional methods often used thionyl chloride for amidation, which produces large quantities of waste gas. google.com Similarly, reduction steps using sodium hydrosulfide (B80085) generated significant amounts of wastewater. google.com
A key aspect of green synthesis is the use of safer solvents and more efficient, recyclable catalysts.
Solvents: Research has explored replacing hazardous solvents like dichlorobenzene with alternatives such as chlorobenzene or various alcohols (methanol, ethanol), which can often be recovered and reused. google.com Some processes utilize water as a solvent, particularly in the final neutralization and precipitation steps. google.com
Catalysts: In amidation reactions, phosphorous acid esters have been used as catalysts that can be filtered and reapplied, reducing waste. google.com For reduction reactions, catalytic hydrogenation using catalysts like palladium, active nickel, or rhodium is preferred over stoichiometric reducing agents like vulcanized sodium, as it produces water as the primary byproduct. google.com Sodium borohydride, in the presence of methanol, is another example of a milder and more environmentally friendly reducing agent used in related syntheses. mdpi.com
The principles of atom economy and waste reduction are central to green synthetic methodologies. The development of high-yield reactions is crucial, as it directly minimizes the amount of starting material that becomes waste. google.com
Strategies to reduce waste and energy include:
Catalyst and Solvent Recycling: Methods have been developed where solvents and catalysts can be recovered after filtration and reused in subsequent batches, significantly cutting down on waste and material costs. google.com
Process Integration: Combining reaction steps (e.g., etherification and reduction) into a single reaction vessel can save energy and reduce material losses that occur during transfers and workups. google.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Amino-4-methoxybenzanilide |
| 3-Nitro-4-chlorobenzanilide |
| 3-Nitro-4-chlorobenzoic acid |
| 3-Nitro-4-methoxybenzanilide |
| 3-nitro-4-methoxybenzoic acid |
| 4-methoxybenzoic acid |
| Aniline |
| Carbon |
| Chlorobenzene |
| Dichlorobenzene |
| Ethanol |
| Fast Red KD Base |
| Hydrochloric acid |
| Hydrogen |
| Iron |
| Methanol |
| Nitric acid |
| p-Chlorobenzoic acid |
| Palladium |
| Phosphorus trichloride |
| Raney Nickel |
| Rhodium |
| Sodium borohydride |
| Sodium hydrosulfide |
| Sodium hydroxide |
| Sodium methoxide |
| Sulfuric acid |
| Thionyl chloride |
Industrial Scale Synthesis and Yield Optimization
The predominant route for the industrial-scale synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 4-methoxy-3-nitrobenzoic acid. This method is favored due to its high efficiency, excellent yields, and the availability of the starting materials. The process is a straightforward reduction of the nitro group to an amine, which can be optimized for large-scale production.
The synthesis begins with the precursor 4-methoxy-3-nitrobenzoic acid, an important industrial intermediate itself used in the manufacturing of pigments and dyes. google.com The reduction is typically carried out in a high-pressure reactor. The nitro compound is dissolved in a suitable solvent, often an alcohol like methanol or ethanol, or an aqueous solution containing an alkali such as sodium hydroxide. researchgate.netgoogle.com
Catalysis is central to the process, with palladium on carbon (Pd/C) being a widely used catalyst. google.compatsnap.com Bimetallic or modified nickel catalysts have also been explored for the hydrogenation of related nitroaromatic compounds, demonstrating high conversion and selectivity. researchgate.netrsc.org
Yield optimization on an industrial scale focuses on several key parameters:
Catalyst Loading: The amount of catalyst, typically 5-10% Pd/C, is a critical factor. The ratio of catalyst to the nitroaromatic substrate is carefully controlled to ensure a complete and efficient reaction without using excessive amounts of the expensive noble metal catalyst. google.com
Hydrogen Pressure: The reaction is conducted under hydrogen pressure, generally ranging from 1 to 4 MPa. google.compatsnap.com Adjusting the pressure can influence the reaction rate and ensure full conversion of the starting material.
Temperature: The hydrogenation is typically run at an elevated temperature, often in the range of 60-70°C, to facilitate the reaction kinetics. google.com
Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the interaction with the solid catalyst. Aqueous solutions of the sodium salt of the acid are often used, which can simplify the workup process. patsnap.com
Under optimized conditions, the hydrogenation of 4-methoxy-3-nitrobenzoic acid can achieve near-quantitative conversion, with reported yields of this compound exceeding 96-99%. patsnap.comchemicalbook.com Following the reaction, the solid catalyst is recovered by filtration for reuse, and the product is isolated from the reaction mixture by acidification, which precipitates the amino acid. The final product is then filtered, washed, and dried.
Analytical Verification of Synthetic Products
To ensure the identity, quality, and purity of synthetically produced this compound, a suite of analytical techniques is employed. These methods confirm the chemical structure and quantify the level of any impurities.
Spectroscopic analysis provides definitive structural confirmation of the molecule. Each technique gives specific information about the compound's functional groups and atomic connectivity. While complete spectral data is found in specialized databases, the expected characteristics are well-established. chemicalbook.com
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shifts (δ) | Signals for aromatic protons, an amino group (NH₂), a methoxy group (OCH₃), and a carboxylic acid proton (COOH). The aromatic protons would show characteristic splitting patterns based on their substitution. |
| ¹³C NMR | Chemical Shifts (δ) | Resonances corresponding to the carboxyl carbon, aromatic carbons (both substituted and unsubstituted), and the methoxy carbon. |
| IR Spectroscopy | Key Frequencies (cm⁻¹) | Broad absorption from O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹). N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹). Sharp, strong C=O stretching of the carboxylic acid (approx. 1680-1710 cm⁻¹). C-O stretching of the ether and acid (approx. 1200-1300 cm⁻¹). Aromatic C=C and C-H bands. nist.gov |
| Mass Spectrometry | Molecular Ion Peak (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 167.16, corresponding to the molecular weight of the compound. sigmaaldrich.com Fragmentation would involve the loss of COOH, OCH₃, and other characteristic fragments. |
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and related compounds. patsnap.com The technique is highly effective for separating the target compound from its precursors (e.g., 4-methoxy-3-nitrobenzoic acid), isomers, and other synthesis-related impurities.
Industrial quality control typically requires a purity of ≥98% or ≥99% as determined by HPLC. google.compatsnap.comsigmaaldrich.com Reversed-phase HPLC is the most common mode used for this analysis.
Interactive Data Table: Typical HPLC Parameters for Aminobenzoic Acid Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., Agilent Eclipse XDB-C18, 5 µm) igem.org | Stationary phase that separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent. sielc.com | Example: A mixture of aqueous formic acid (0.1%) and methanol or acetonitrile. igem.org The acid suppresses the ionization of the carboxyl group, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and analyte pass through the column. |
| Detection | UV Spectrophotometry | Typically monitored at a wavelength around 254 nm, where the aromatic ring absorbs light. nih.gov |
| Column Temperature | 40°C | Maintained to ensure reproducible retention times. igem.org |
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined values are compared against the theoretically calculated percentages based on the molecular formula to verify the compound's elemental composition and support its purity assessment.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 57.48% |
| Hydrogen | H | 5.43% |
| Nitrogen | N | 8.38% |
| Oxygen | O | 28.71% |
| Molecular Formula: C₈H₉NO₃ | Molecular Weight: 167.16 g/mol sigmaaldrich.com |
Advanced Chemical Derivatization and Modification Strategies
Strategies Involving the Amine Functionality
The nucleophilic amino group is a primary site for a variety of chemical transformations, enabling the extension of the molecular scaffold and the introduction of new functional groups.
The secondary amine of 3-amino-4-methoxybenzoic acid can undergo N-alkylation and N-acylation reactions to yield a diverse range of derivatives.
N-Alkylation: This process involves the introduction of alkyl groups onto the nitrogen atom. Traditional methods for N-alkylation often utilize alkyl halides. More advanced and efficient methods focus on the direct N-alkylation of amino acid esters using alcohols, which are considered greener reagents. nih.gov While direct examples with this compound are specific to particular syntheses, the principles apply. For instance, the N-alkylation of related amino acid esters has been achieved using alcohols in the presence of catalysts, though this may lead to side reactions like transesterification if the carboxylic acid is in its ester form. nih.gov
N-Acylation: This reaction involves the introduction of an acyl group to the amine, forming an amide bond. A prominent example of a related reaction is the synthesis of 3-amino-4-methoxybenzanilide (B94723), which is prepared by the reaction of this compound and aniline (B41778). chemicalbook.com In this case, the carboxylic acid of the target molecule is activated, and it reacts with the amine of aniline. Conversely, the amino group of this compound can be acylated using acyl chlorides or acid anhydrides. For example, its reaction with acetyl chloride would yield N-acetyl-3-amino-4-methoxybenzoic acid. These amide derivatives are important in medicinal chemistry and materials science. A related synthesis involves obtaining 3-amino-4-methoxyacetanilide from 3-nitro-4-anisidine, where an acylation step follows a reduction of the nitro group. google.com
Table 1: Representative N-Acylation Reaction
| Reactant | Reagent | Product | Description | Reference |
|---|---|---|---|---|
| This compound | Aniline (with DIC/HOBt activation) | 3-Amino-4-methoxybenzanilide | Amide bond formation between the carboxylic acid of the title compound and the amine of aniline. This demonstrates the formation of an anilide, a type of N-acyl derivative. | chemicalbook.com |
The primary amino group of this compound readily condenses with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. uokerbala.edu.iq This reversible reaction, typically catalyzed by an acid or base, involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. uokerbala.edu.iq
Schiff bases derived from aromatic amines and aldehydes are generally more stable due to resonance. uokerbala.edu.iq The reaction broadens the utility of this compound, leading to compounds with applications in coordination chemistry and as intermediates for synthesizing other organic molecules. researchgate.netcore.ac.uk For example, Schiff bases prepared from various aminobenzoic acids and aldehydes like 3,4-dimethoxybenzaldehyde, 4-nitrobenzaldehyde, and salicylaldehyde (B1680747) derivatives have been reported, showcasing the versatility of this reaction. researchgate.neteresearchco.comnih.gov
Table 2: Representative Aldehydes for Schiff Base Formation
| Aldehyde Reactant | General Product Structure | Potential Application of Product | Reference |
|---|---|---|---|
| Benzaldehyde | An imine linkage (-N=CH-Ar) connecting the 3-amino position of the benzoic acid to the aromatic ring of the aldehyde. | Organic Synthesis Intermediate | uokerbala.edu.iq |
| Salicylaldehyde | Ligands for Metal Complexes | nih.gov | |
| Vanillin | Antimicrobial and Antitumor Agents | eresearchco.com | |
| 4-Nitrobenzaldehyde | Cytotoxic Agents | nih.gov |
As an unnatural amino acid, this compound is a valuable building block in peptide synthesis. cymitquimica.comsigmaaldrich.com Its incorporation into peptide chains can impart specific structural and functional properties. For instance, its rigid aromatic backbone can induce specific conformations, such as β-turns, in the resulting peptide. The synthesis can be performed using standard solid-phase or solution-phase peptide synthesis protocols. sigmaaldrich.comacs.org
In the field of bioconjugation, the molecule can be used to link peptides to other molecules or surfaces. A notable application is the development of a conductive biomaterial hydrogel composed of poly-3-amino-4-methoxybenzoic acid and gelatin (PAMB-G). scholaris.ca This bioconjugate was synthesized for potential therapeutic use in cardiac applications, demonstrating the material's biocompatibility. scholaris.ca The copolymerization of this compound with aniline is another example, creating a functional polymer with applications in materials science. rsc.org These techniques highlight the compound's role in creating advanced functional materials for biomedical and technological purposes. nih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. wikipedia.orgnih.gov The rigid structure of this compound makes it an excellent scaffold for designing peptidomimetics.
By incorporating this aminobenzoic acid derivative into a peptide sequence, chemists can introduce conformational constraints. This is a key strategy in peptidomimetic design to lock the molecule into a bioactive conformation that mimics a specific secondary structure of a natural peptide, such as a β-turn or α-helix. wikipedia.org These structures often serve as recognition motifs in biological systems. The use of such non-natural building blocks can lead to peptidomimetics with higher receptor affinity, selectivity, and improved bioavailability compared to their natural peptide counterparts. nih.gov
Strategies Involving the Carboxylic Acid Functionality
The carboxylic acid group provides a second reactive handle for derivatization, most commonly through esterification and amidation reactions.
Esterification of the carboxylic acid group in this compound is a fundamental transformation used to protect the carboxyl group, modify solubility, or prepare intermediates for further synthesis. mdpi.comnih.gov The resulting esters, such as methyl or ethyl 3-amino-4-methoxybenzoate, are valuable chemical building blocks. biosynth.comchemicalbook.com
Several methods can be employed for this esterification:
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). libretexts.org The reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the ester product.
Reaction with Thionyl Chloride: A more reactive method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an alcohol to form the ester. This method was used to synthesize methyl 3-amino-4-methylbenzoate from the corresponding acid. chemicalbook.com
N-Bromosuccinimide (NBS) Catalysis: A milder, metal-free approach uses NBS as a catalyst for the direct esterification of aryl carboxylic acids with alcohols. nih.gov
Table 3: Selected Esterification Methods for Benzoic Acid Derivatives
| Method | Reagents & Conditions | Product Example | Key Features | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), Reflux | Methyl or Ethyl Benzoate | Equilibrium-driven; requires excess alcohol or water removal. | libretexts.org |
| Via Acyl Chloride | 1. SOCl₂ 2. Alcohol (e.g., MeOH) | Methyl 3-amino-4-methylbenzoate | High reactivity; proceeds via an acyl chloride intermediate. | chemicalbook.com |
| NBS-Catalyzed Esterification | Alcohol, NBS (catalyst), 70°C | Various Methyl Esters | Mild, metal-free conditions. | nih.gov |
| Dowex H+/NaI Method | Alcohol, Dowex 50W-X8 resin, NaI, Reflux | Methyl Benzoate | Green chemistry approach using a recyclable solid acid catalyst. | acs.org |
Amidation Reactions
The carboxylic acid and amino moieties of this compound are primary targets for amidation reactions, forming amide bonds which are crucial in the synthesis of polymers and biologically active molecules.
The carboxylic acid group can be activated and coupled with various primary or secondary amines to form N-substituted benzamides. Common methods involve the use of coupling agents that convert the carboxylic acid into a more reactive intermediate. For instance, N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) has been successfully used to condense this compound with a range of amines. nih.gov Similarly, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) is another widely used reagent for this transformation, facilitating amide bond formation under mild conditions. nih.gov This approach was used to conjugate poly-3-amino-4-methoxybenzoic acid-gelatin with an amine-functionalized molecule, demonstrating the reaction's utility in modifying biopolymers. nih.gov
Conversely, the amino group of this compound can react with activated carboxylic acids or acyl chlorides. A notable example is the reaction with chloroacetyl chloride, where the amino group is acylated to form 3-[(chloroacetyl)amino]-4-methoxybenzoic acid. This reaction selectively modifies the amino group, leaving the carboxylic acid and methoxy (B1213986) groups intact.
These amidation strategies are foundational in polymer chemistry. This compound serves as a monomer in the synthesis of poly(amide-imide)s (PAIs). researchgate.netrsc.org In these polymerization reactions, the amino group of one monomer reacts with an activated carboxyl or anhydride (B1165640) group from another monomer, leading to the formation of high-performance polymers with desirable thermal and mechanical properties. researchgate.netrsc.org
Table 1: Examples of Amidation Reactions Involving this compound
| Reacting Group | Reagents | Product Type | Application Context | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Various amines, DIC, HOBt | N-substituted benzamide (B126) derivatives | Synthesis of Enterovirus 71 inhibitors | nih.gov |
| Carboxylic Acid (on polymer) | TK-NH₂, EDC | Amide-conjugated biopolymer | ROS-responsive nanocomposite hydrogel | nih.gov |
| Amino Group | Chloroacetyl chloride, base | N-acylated derivative | Synthesis of reactive intermediates | |
| Amino & Carboxylic Groups | Trimellitic anhydride, various diamines | Poly(amide-imide) | High-performance polymer synthesis | researchgate.netrsc.org |
Formation of Acid Chlorides and Anhydrides
To enhance the reactivity of the carboxylic acid group for subsequent reactions like amidation or esterification, it is often converted into a more electrophilic derivative, such as an acid chloride or an anhydride.
The formation of a benzoyl chloride from the carboxylic acid moiety is a standard transformation. This is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comugm.ac.id For example, a benzoyl chloride derivative of an azo-coupled this compound was synthesized using thionyl chloride to facilitate the subsequent reaction with glycine. ugm.ac.id In another application, the carboxylic acid groups of multiwalled carbon nanotubes were activated with oxalyl chloride to form acyl chlorides, which then readily reacted with the amino groups of a copolymer derived from this compound. mdpi.com This highlights the general applicability of this method.
The molecule can also participate in reactions with anhydrides. A significant application is in the synthesis of imide-containing monomers. This compound reacts with trimellitic anhydride in a one-pot reaction under reflux in dimethylformamide (DMF). researchgate.netrsc.orgresearchgate.net This reaction involves the nucleophilic attack of the amino group on the anhydride, followed by dehydration to form a stable imide ring, resulting in the formation of 3-trimellitimido-4-methoxybenzoic acid, a new diacid monomer used for preparing poly(amide-imide)s. researchgate.netrsc.org
Strategies Involving the Methoxy Group
The methoxy group (-OCH₃) is generally stable, but it can be targeted for modification through specific chemical strategies, primarily involving its cleavage.
Demethylation is a key transformation that converts the methoxy ether into a hydroxyl group (-OH), yielding a phenol (B47542). This reaction can significantly alter the chemical properties and biological activity of the molecule. While specific studies focusing solely on the demethylation of this compound are not abundant, the demethylation of structurally related methoxybenzoic acids is well-documented and the principles are directly applicable. For instance, the O-demethylation of 4-methoxybenzoic acid to produce 4-hydroxybenzoic acid can be achieved using cytochrome P450 enzymes. chemicalbook.com This suggests the potential for biocatalytic demethylation of this compound. Chemical methods for demethylation are also common in organic synthesis, and patents related to derivatives of this compound list demethylation as a potential reaction step. google.com
Ether cleavage is the general term for reactions that break the C-O bond of the methoxy group. In the context of this compound, this is synonymous with demethylation. One study noted that the methoxy group in a derivative, 3-[(chloroacetyl)amino]-4-methoxybenzoic acid, can be transformed into a hydroxyl group. This conversion is effectively an ether cleavage reaction, yielding the corresponding 4-hydroxy derivative. Such transformations expand the synthetic utility of the parent molecule, allowing for the introduction of a phenolic hydroxyl group which can undergo a different set of subsequent reactions, such as O-alkylation or esterification.
Multi-functional Derivatization Approaches
The presence of three distinct functional groups allows for complex, multi-step synthetic pathways where each group can be modified selectively.
The ability to target one functional group while leaving the others intact is crucial for building complex molecules from this compound. The orthogonality of the functional groups' reactivity enables this selectivity.
Selective N-Acylation: The amino group can be selectively acylated in the presence of the free carboxylic acid. The reaction of this compound with chloroacetyl chloride under basic conditions yields 3-[(chloroacetyl)amino]-4-methoxybenzoic acid, demonstrating selective modification of the amine.
Selective Carboxylic Acid Activation: The carboxylic acid can be selectively activated with coupling agents like DIC or converted to an acid chloride with thionyl chloride without affecting the amino group. nih.govugm.ac.id This activated intermediate can then react with external nucleophiles. For example, it was condensed with various amines to produce a series of N-phenylbenzamide derivatives, leaving the internal amino group available for potential further modification. nih.gov
Selective Amino Group Transformation: The amino group can undergo reactions other than acylation. It can be converted into an isothiocyanate (-N=C=S) group by treatment with carbon disulfide and iodine. google.com This reaction was performed on this compound, yielding 3-isothiocyanato-4-methoxybenzoic acid, with the carboxylic acid and methoxy groups remaining unchanged. google.com Furthermore, the amino group can undergo diazotization (reaction with a nitrite (B80452) source in acid) to form a diazonium salt, which can then be used in coupling reactions, as demonstrated in the synthesis of an azo derivative. ugm.ac.id
These selective transformations underscore the value of this compound as a versatile building block in synthetic chemistry.
Advanced Materials Science Applications of 3 Amino 4 Methoxybenzoic Acid Derivatives
Polymer Chemistry and Copolymerization
The monomer 3-Amino-4-methoxybenzoic acid is particularly useful in polymer chemistry for introducing specific functionalities into polymer backbones. Its ability to be copolymerized with other monomers, such as aniline (B41778), leads to materials with tailored properties that combine the characteristics of each constituent.
Copolymers of poly(aniline-co-3-amino-4-methoxybenzoic acid), often abbreviated as PANI-AMB, are synthesized through chemical oxidative polymerization. rsc.org In a typical synthesis, aniline and this compound (AMB) monomers are dissolved in an acidic medium, commonly a 1 mol L⁻¹ HCl solution. rsc.org An oxidant, such as ammonium (B1175870) persulfate, is then introduced to initiate the polymerization reaction. rsc.org The mixture is stirred continuously for an extended period, for instance, 24 hours at room temperature, to allow for copolymer formation. rsc.org The resulting product, a dark green powder, is then collected and purified. rsc.org
Table 1: Effect of Monomer Feed Ratio on PANI-AMB Copolymer Yield
| AMB Feed Content (mol%) | Aniline Feed Content (mol%) | Copolymer Yield (%) |
|---|---|---|
| 0 | 100 | 85.1 |
| 20 | 80 | 68.3 |
| 50 | 50 | 51.2 |
| 80 | 20 | 31.8 |
Data sourced from a study on PANI-AMB copolymer synthesis. rsc.org
Polyaniline and its derivatives are noted for their potential in biomedical applications due to properties like electrical conductivity, biocompatibility, and antimicrobial activity. researchgate.net A significant application of polymers derived from this compound is in the field of conductive biomaterials for cardiac therapy. scholaris.ca A hydrogel composed of poly-3-amino-4-methoxybenzoic acid and gelatin (PAMB-G) has been developed as a novel treatment for cardiac arrhythmia. scholaris.ca
Following a myocardial infarction, scar tissue forms that is nonconductive, leading to electrical uncoupling of viable heart muscle cells and causing arrhythmias. scholaris.ca The conductive PAMB-G biomaterial can be injected into the infarct region to help re-synchronize the contraction of the heart muscle. scholaris.ca Biocompatibility studies have demonstrated that PAMB-G is non-cytotoxic to cardiomyocytes and stem cells, indicating its potential for clinical evaluation. scholaris.ca
The unique functional groups of this compound make its copolymers suitable for creating advanced materials with specific functionalities. PANI-AMB copolymers have been developed as effective adsorbents for the selective recovery of precious metals. rsc.orgrsc.org The imino, amino, and carboxylic groups on the polymer chain act as active sites that can form complexes with metal ions, such as Palladium(II), allowing for its separation from leaching liquors of spent automotive catalysts. rsc.orgrsc.org The adsorption mechanism involves chelation and a redox process where Pd(II) is reduced to its elemental form, Pd(0). rsc.orgrsc.org
Furthermore, the principles of copolymerizing aniline derivatives are applied to create protective coatings. Copolymers of aniline and its derivatives, such as o-methoxy aniline, have been synthesized as coatings on copper to provide effective protection against corrosion in saline environments. researchgate.net This demonstrates the potential of using monomers like this compound to develop advanced, functional coatings. The development of bio-based polybenzoxazoles from the related 3-amino-4-hydroxybenzoic acid further highlights the utility of these monomers in creating high-performance polymers with exceptional thermal resistance and mechanical strength. researchgate.net
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The carboxylic acid and amino groups of this compound make it an excellent organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These crystalline materials are constructed by linking metal ions or clusters with organic ligands, resulting in porous structures with applications in gas storage and catalysis. mdpi.com
Amino-functionalized ligands are highly sought after for constructing stable MOFs. Research has demonstrated the successful synthesis of highly stable, amino-functionalized MOFs using metal ions such as Zirconium(IV) (ZrIV). rsc.org These Zr-MOFs exhibit high physicochemical stability, which is a critical requirement for practical applications. rsc.org While specific examples with Sn(IV) and this compound are less commonly detailed, the versatility of this class of ligands is well-established. For instance, the related ligand 3-amino-4-hydroxybenzoic acid readily coordinates with a range of lanthanide ions (Ln³⁺) to form isostructural MOFs. acs.org Similarly, other aminobenzoic acids have been used to create MOFs with copper (Cu²⁺) ions. mdpi.com This demonstrates the broad capability of aminobenzoic acid derivatives to form coordination polymers with a diverse array of metal ions.
The functional groups on the organic linkers within a MOF play a crucial role in its performance. Amino-functionalized MOFs, including those built with ZrIV, are promising materials for gas storage and catalysis. rsc.org Their porous structures and the presence of basic amino groups make them suitable for storing hydrogen (H₂) and for the selective separation of light hydrocarbons. rsc.org
In catalysis, these MOFs can act as efficient heterogeneous catalysts. The amino groups within the framework can catalyze reactions such as the Knoevenagel condensation. rsc.org The confined spaces and the specific chemical environment within the MOF pores can lead to high efficiency and selectivity. nih.gov Studies on other amino acid-derived MOFs have shown their ability to catalyze reactions like hemiketalization, mimicking the cooperative activation mechanisms found in enzymes. nih.gov
Table 2: Applications of MOFs Derived from Amino-Functionalized Benzoic Acids
| MOF Type | Metal Ion | Application | Finding | Source |
|---|---|---|---|---|
| Amino-functionalized MOF | Zr(IV) | Gas Storage | Promising candidate as a storage medium for hydrogen (H₂). | rsc.org |
| Amino-functionalized MOF | Zr(IV) | Catalysis | Shows catalytic efficiency for Knoevenagel condensation reactions. | rsc.org |
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry, a field focused on the study of systems composed of a discrete number of molecules, and crystal engineering, which deals with the design and synthesis of solid-state structures, are central to harnessing the potential of this compound derivatives. The predictable nature of non-covalent interactions, particularly hydrogen bonds, allows for the rational design of crystalline materials with specific architectures and functionalities.
Hydrogen bonds are the cornerstone of the supramolecular assembly of this compound derivatives. The directionality and strength of these interactions make them ideal for constructing ordered, multidimensional architectures. The primary functional groups involved—carboxylic acid and amino groups—are known to form strong and reliable hydrogen bonds.
The resulting hydrogen-bonded networks can range from simple one-dimensional chains to more complex two-dimensional sheets and three-dimensional frameworks. The specific arrangement is highly dependent on the nature of the co-former molecule and the crystallization conditions. The study of these networks is crucial for understanding and predicting the properties of the resulting materials.
| Interaction Type | Donor | Acceptor | Typical Bond Distance (Å) | Significance |
| Carboxylic Acid Dimer | O-H | O=C | 2.5 - 2.8 | Formation of robust centrosymmetric dimers. |
| Acid-Pyridine Synthon | O-H | N(pyridyl) | 2.5 - 2.7 | A highly reliable and widely used synthon in co-crystal design. |
| Acid-Amine Synthon | O-H | N(amino) | 2.6 - 2.9 | Common interaction in co-crystals with amine-containing molecules. |
| Amine-Carbonyl | N-H | O=C | 2.8 - 3.1 | Contributes to the stability of the crystal lattice. |
| C-H···O Interactions | C-H | O | 3.0 - 3.5 | Weaker interactions that play a role in fine-tuning the crystal packing. |
Table 1: Common Hydrogen Bonding Interactions in Benzoic Acid Derivative Co-crystals.
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions, primarily hydrogen bonds. Derivatives of this compound are excellent candidates for forming co-crystals with a wide range of co-formers.
The selection of a suitable co-former is critical for the successful design of a co-crystal with desired properties. Co-formers are chosen based on their ability to form complementary hydrogen bonds with the target molecule. For this compound derivatives, common co-formers include pyridines, amides, and other carboxylic acids, which can form predictable supramolecular heterosynthons.
The formation of co-crystals can lead to significant changes in properties such as solubility, melting point, stability, and mechanical behavior. For instance, co-crystallizing an active pharmaceutical ingredient (API) with a highly soluble co-former can enhance the API's dissolution rate. The systematic study of co-crystal formation with this compound derivatives opens up possibilities for creating new materials with optimized characteristics.
| Co-former Type | Resulting Supramolecular Synthon | Potential Application |
| Pyridines | Acid-Pyridine Heterosynthon | Pharmaceutical formulations, functional materials |
| Amides | Acid-Amide Heterosynthon | Altering physical properties like melting point |
| Carboxylic Acids | Acid-Acid Homodimer/Heterodimer | Development of new solid forms |
| Alcohols | Acid-Alcohol Heterosynthon | Solvate formation and stability studies |
Table 2: Potential Co-formers for this compound and Resulting Synthons.
Pharmacological and Biological Research of 3 Amino 4 Methoxybenzoic Acid and Its Derivatives
Drug Design and Pharmaceutical Development
The journey of a drug from concept to clinic often begins with versatile chemical structures that can be modified to achieve desired therapeutic effects. 3-Amino-4-methoxybenzoic acid serves as a prime example of such a foundational molecule in pharmaceutical development.
Role as Pharmaceutical Intermediates and Building Blocks
This compound is a crucial raw material and intermediate in the synthesis of a wide array of organic molecules. nih.gov Its utility is not confined to pharmaceuticals but extends to the agrochemical and dye industries. nih.gov In the pharmaceutical sector, it functions as a key building block for more complex active pharmaceutical ingredients (APIs). acs.org The presence of multiple functional groups—amine, methoxy (B1213986), and carboxylic acid—allows for a variety of chemical reactions, making it a valuable component for custom synthesis and the formulation of new compounds. acs.org For instance, it serves as a key intermediate in the creation of antibiotics, including certain fluoroquinolones and sulfonamides. acs.org The balanced electronic distribution created by its amino and methoxy groups makes it well-suited for nucleophilic substitutions and coupling reactions, which are fundamental processes in pharmaceutical synthesis. acs.org
Exploration as Lead Compounds for Enhanced Pharmacological Activity
In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity but may require modification to improve its efficacy, selectivity, or metabolic stability. Research has utilized this compound as a starting scaffold to develop new therapeutic agents. By modifying its structure, scientists can conduct structure-activity relationship (SAR) studies, which are essential for understanding how chemical changes affect biological activity and for rationally designing more effective drugs. researchgate.net
A notable example is the development of N-phenylbenzamide derivatives with antiviral properties. Starting with this compound, researchers synthesized a novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523). nih.gov This modification, specifically the alkylation of the amine group, was designed to create derivatives that are more metabolically stable, a desirable trait for any potential drug. nih.gov This strategic modification led to a compound with potent activity against the Hepatitis B virus, demonstrating how this compound can serve as an effective lead structure for generating new and improved pharmacological agents. nih.govpharmeasy.in
Targeting Neurological Disorders
The application of amino acid derivatives in treating neurological disorders is an active area of research. google.comnih.gov While broad investigations cover various amino acid structures for conditions like epilepsy and neurodegenerative diseases such as Parkinson's and Alzheimer's, a specific polymer derived from this compound has shown promise in a cardiac context with neurological implications. google.com
Researchers have synthesized a conductive biomaterial, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), designed to address cardiac arrhythmias. Following a myocardial infarction, scar tissue can disrupt the heart's electrical conduction, leading to life-threatening arrhythmias. The PAMB-G hydrogel is electrically active and can be injected into the damaged heart tissue to help resynchronize myocardial contractions, essentially improving electrical signaling in the dysfunctional muscle. This application highlights a novel therapeutic strategy where a polymer of this compound is used to modulate a bio-electrical process, a principle that is fundamental to treating many neurological and neuromuscular disorders.
Potential in Antiviral Agents (e.g., Anti-HBV Agents)
Derivatives of this compound have emerged as promising candidates for antiviral therapies. The compound itself is noted as an intermediate for antiviral drugs, including some HIV and HCV protease inhibitors. acs.org More specific research has focused on developing new agents against the Hepatitis B virus (HBV), a major global health concern. pharmeasy.in
Scientists synthesized and tested N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), a derivative of this compound. nih.govpharmeasy.in This compound proved to be a potent inhibitor of both wild-type and drug-resistant strains of HBV in laboratory studies. pharmeasy.in Its mechanism of action may involve increasing the intracellular levels of APOBEC3G (A3G), a protein that can inhibit HBV replication. nih.govpharmeasy.in The efficacy of IMB-0523 was found to be significantly higher than the established anti-HBV drug lamivudine, particularly against drug-resistant HBV. pharmeasy.in
Table 1: In Vitro Anti-HBV Activity of IMB-0523 vs. Lamivudine
| Compound | Wild-Type HBV (IC₅₀) | Drug-Resistant HBV (IC₅₀) |
| IMB-0523 | 1.99 µM | 3.30 µM |
| Lamivudine (3TC) | 7.37 µM | >440 µM |
| Data sourced from a 2020 study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide as a potential anti-HBV agent. pharmeasy.in |
Development of SGLT2 Inhibitors for Diabetes Management
Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a modern class of antidiabetic drugs that lower blood glucose by promoting its excretion in the urine. This class includes medications such as canagliflozin, dapagliflozin, and empagliflozin. Another major class of oral antidiabetic agents are dipeptidyl peptidase-4 (DPP-4) inhibitors. pharmeasy.in While the development of novel treatments for type 2 diabetes is a vast field that explores many chemical structures, including amino acid derivatives, a direct and prominent role for this compound as a key starting material or intermediate for the currently marketed SGLT2 inhibitors is not extensively documented in available research literature. The development of other classes of antidiabetic drugs, such as DPP-4 inhibitors, has involved the synthesis of various heterocyclic compounds and amino amide derivatives. acs.org
Research into Antimicrobial and Antifungal Properties
The search for new agents to combat drug-resistant bacteria and fungi is a critical area of pharmaceutical research. Derivatives based on benzoic acid scaffolds, including this compound, are part of this effort. The compound is known to be an intermediate for established antibiotics like fluoroquinolones. acs.org
Broader research into related structures demonstrates the potential of this chemical class. Studies on Schiff bases derived from 4-aminobenzoic acid have resulted in compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as broad-spectrum antifungal properties. Similarly, novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent antimicrobial activity against both multidrug-resistant bacteria and drug-resistant Candida species. Other research has explored 3-methyl-4-nitrobenzoate derivatives as antifungal candidates and 3-amino-4-aminoximidofurazan derivatives for their activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. This body of work underscores the value of the aminobenzoic acid framework as a foundation for developing new antimicrobial and antifungal agents.
Table 2: Investigated Biological Activities of this compound and Related Derivatives
| Compound/Derivative Class | Researched Biological Activity | Target/Application |
| This compound | Intermediate | Synthesis of antibiotics, antivirals, dyes. nih.govacs.org |
| N-phenylbenzamide derivatives | Antiviral (Anti-HBV) | Inhibition of wild-type and drug-resistant HBV. pharmeasy.in |
| Poly-3-amino-4-methoxybenzoic acid-gelatin | Conductive Biomaterial | Treatment of cardiac arrhythmia post-myocardial infarction. |
| 4-Aminobenzoic acid derivatives (Schiff bases) | Antimicrobial, Antifungal | Inhibition of MRSA and various fungi. |
| 3-Amino-4-aminoximidofurazan derivatives | Antimicrobial, Antibiofilm | Activity against S. aureus and P. aeruginosa. |
Study of Enzyme-Substrate Interactions and Inhibition
Derivatives of this compound have been investigated as inhibitors of various enzymes, demonstrating their potential as modulators of biological pathways. The interactions are often specific, with the chemical structure of the derivative dictating its target and potency.
One study focused on benzoic acid derivatives isolated from the fungus Bjerkandera adusta as potential modulators of the proteostasis network, which becomes dysfunctional during aging. These derivatives were found to be putative binders of cathepsins B and L, key enzymes in the autophagy-lysosome pathway. mdpi.com In particular, 3-chloro-4-methoxybenzoic acid, a halogenated derivative, showed the most potent interaction with both enzymes, leading to a significant activation of cathepsins B and L in cell-based assays. mdpi.com
Another class of related compounds, the aminocoumarin antibiotics, which include a 3-amino-coumarin ring structurally related to aminobenzoic acids, are known to be potent inhibitors of bacterial DNA gyrase. wikipedia.org They function as competitive inhibitors of the ATPase reaction catalyzed by the GyrB subunit of the enzyme. wikipedia.org Furthermore, research into aminobenzoic acid derivatives has explored their interactions with the catalytic center of the ribosome. acs.org These studies aim to understand how the structure of these non-canonical amino acid monomers affects their incorporation into peptides, revealing that their geometry can disrupt the network of molecules that facilitates peptide bond formation. acs.org
Table 1: Enzyme Inhibition by Derivatives of this compound
| Derivative | Target Enzyme(s) | Type of Interaction | Research Context | Citation |
|---|---|---|---|---|
| 3-chloro-4-methoxybenzoic acid | Cathepsin B, Cathepsin L | Putative Binder / Activator | Modulating proteostasis network for anti-aging applications. | mdpi.com |
| 4-Amino-3-methoxybenzoic acid | Hydroxylase, Nitroreductase, Methyltransferase | Inhibitor | Inhibition of enzymes involved in the biosynthesis of cyclic peptides. | biosynth.com |
| Aminocoumarins (related structure) | Bacterial DNA Gyrase (GyrB subunit) | Competitive Inhibitor of ATPase reaction | Antibiotic mechanism of action. | wikipedia.org |
Bioconjugation and Diagnostic Applications
The unique chemical structure of this compound and its derivatives makes them valuable linkers and components in bioconjugation, leading to novel therapeutic and diagnostic tools.
Bioconjugation involves attaching molecules to biomolecules like proteins or peptides to create novel functional materials. A derivative, 3-amino-4-(methylamino)benzoic acid (MeDbz), has been developed as a linker for on-resin cyclization of peptides. researchgate.net This method is significant in drug discovery, as cyclic peptides often have improved binding properties and stability compared to their linear counterparts. The MeDbz linker facilitates the synthesis of complex cysteine-rich proteins such as cyclotides, which are of therapeutic interest. researchgate.net
In a different application, polymers of this compound have been conjugated with gelatin to create a conductive biomaterial hydrogel (poly-3-amino-4-methoxybenzoic acid-gelatin, or PAMB-G). scholaris.ca This process of conjugating the synthetic polymer with a natural protein like gelatin enhances its biocompatibility for medical applications. scholaris.ca
The bioconjugates of this compound derivatives have shown promise in targeted therapies. The PAMB-G hydrogel, for instance, is designed for cardiac therapy. scholaris.ca After a myocardial infarction, scar tissue can disrupt the heart's electrical signals, leading to arrhythmias. The conductive PAMB-G hydrogel can be injected into the infarct region to electrically recouple viable heart muscle cells, re-synchronizing the heart's contraction. scholaris.ca This represents a targeted therapeutic approach to restore function to a specific tissue.
The broader field of amino acid metabolism is a key target in cancer therapy, as tumor cells have a high demand for amino acids to fuel their rapid growth. frontiersin.org Strategies that disrupt the availability or metabolism of specific amino acids are being explored as potential cancer treatments. frontiersin.org While not yet a direct application of this compound itself, its role as a non-canonical amino acid derivative places it within this area of research.
Biosensor Development
The electrochemical properties of aminobenzoic acids have been harnessed to create sophisticated biosensors for detecting various biological molecules.
Electrochemical biosensors utilize biological recognition elements to detect chemical substances, translating the binding event into a measurable electrical signal. Researchers have developed electrochemical sensors using isomers of this compound. For example, a portable sensor based on 4-aminobenzoic acid-modified carbon nanotubes was created for the simultaneous detection of ascorbic acid and uric acid in human fluids. nih.gov Similarly, electropolymerized films of para-aminobenzoic acid have been used to construct molecularly imprinted sensors for detecting substances like melamine. researchgate.net
A more advanced approach involves the incorporation of unnatural amino acids (UAAs) with redox activity directly into the structure of proteins used as bioreceptors in sensors. nih.gov For instance, 3-amino-L-tyrosine, an electroactive UAA, can be incorporated into a binding protein. This allows the protein itself to act as a reporter, generating an electrochemical signal upon binding its target analyte, thus creating a reagentless biosensor. nih.gov This method offers a pathway for highly selective and sensitive detection of analytes. nih.gov
Scientists have successfully engineered biosensors to detect benzoic acid derivatives within living cells. nih.govnih.gov One such biosensor, named sBAD, was developed for use in the yeast Saccharomyces cerevisiae. nih.govnih.govfrontiersin.orgresearchgate.net The sensor was constructed by fusing the binding domain of a bacterial protein (HbaR from Rhodopseudomonas palustris), which naturally recognizes p-hydroxybenzoic acid (pHBA), with other protein domains that control the expression of a fluorescent reporter gene. nih.govnih.gov
This biosensor was shown to be activated by several benzoic acid derivatives, including p-aminobenzoic acid (pABA), and could detect the in vivo production of pHBA by genetically modified yeast. nih.govfrontiersin.org A linear relationship was observed between the concentration of pHBA and the fluorescent output of the biosensor, making it a valuable tool for high-throughput screening in metabolic engineering efforts to produce these compounds sustainably. nih.govnih.gov
Table 2: Biosensor Applications of Aminobenzoic Acid Derivatives
| Biosensor Type | Derivative/Isomer Used | Target Analyte(s) | Principle of Detection | System | Citation |
|---|---|---|---|---|---|
| Electrochemical Sensor | 4-Aminobenzoic acid | Ascorbic acid, Uric acid | Chronoamperometry with modified carbon nanotubes. | In vitro (human fluids) | nih.gov |
| Electrochemical Sensor | para-Aminobenzoic acid | Melamine | Differential pulse voltammetry with molecularly imprinted polymer. | In vitro (milk) | researchgate.net |
| Genetically Encoded Biosensor | p-Aminobenzoic acid (as analyte) | Benzoic acid derivatives | Fluorescence output controlled by a synthetic transcription factor. | In vivo (S. cerevisiae) | nih.govfrontiersin.org |
| Reagentless Electrochemical Biosensor | 3-Amino-L-tyrosine (as UAA) | General analytes (e.g., glucose) | Direct electrochemical detection via redox-active UAA in a binding protein. | In vitro (buffer, serum) | nih.gov |
Use in Bioelectrocatalysis Studies
While direct and extensive research specifically detailing the application of this compound in bioelectrocatalysis is not widely documented, the electrochemical properties of its derivatives, particularly its polymers, suggest a potential for such applications. Bioelectrocatalysis involves the use of biological materials, such as enzymes, to catalyze electrochemical reactions, and the efficiency of this process often relies on the effective transfer of electrons between the biological component and the electrode surface. Conductive polymers are frequently employed as materials to facilitate this electron transfer.
A key indicator of the potential for this compound in this field comes from studies on its polymeric form. A synthesized conductive biomaterial polymer, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), has been developed and investigated for its electrical conductivity. scholaris.ca This hydrogel was designed to be a conductive biomaterial capable of re-synchronizing myocardial contraction, highlighting its inherent conductive nature which is a fundamental requirement for bioelectrocatalytic systems. scholaris.ca The non-toxic and biocompatible properties of the PAMB-G hydrogel further enhance its suitability for integration with biological components like enzymes. scholaris.ca
The broader family of aminobenzoic acids, to which this compound belongs, has been explored for the creation of conducting polymers through electropolymerization. researchgate.net These polymers, formed from monomers like 2-amino, 3-amino, and 4-aminobenzoic acid, have been shown to be electroactive. researchgate.net The presence of both amino (-NH2) and carboxylic acid (-COOH) functional groups on the monomer unit provides versatile handles for modification and bioconjugation, allowing for the immobilization of enzymes or other biological recognition elements onto the polymer backbone. nih.gov This functionalization is a critical step in the fabrication of biosensors and bioelectrocatalytic electrodes.
Furthermore, research on other aniline (B41778) derivatives has demonstrated their utility in electrochemical applications that share principles with bioelectrocatalysis. For instance, electropolymerized 4-aminobenzoic acid has been used to create voltammetric sensors for the detection of various molecules. mdpi.com The ability of these polymers to facilitate electron transfer and provide a stable matrix for interaction with target analytes is directly relevant to the requirements of a bioelectrocatalytic platform. Studies on poly(3-aminobenzoic acid) have also shown its potential in electrocatalysis, for example, in the hydrogen evolution reaction when combined with metal-organic frameworks. electrochemsci.org
The research findings on related compounds suggest that polymers of this compound could serve as effective matrices for enzyme immobilization and as mediators for electron transfer in bioelectrocatalytic systems. The methoxy group (-OCH3) on the benzene (B151609) ring can also influence the electronic properties of the resulting polymer, potentially enhancing its conductivity or modifying its interaction with biological molecules.
The table below summarizes the key research findings that indirectly support the potential use of this compound and its derivatives in bioelectrocatalysis studies.
| Research Area | Compound/Derivative | Key Findings | Relevance to Bioelectrocatalysis |
| Conductive Biomaterials | Poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G) | A non-toxic, biocompatible, and conductive hydrogel. scholaris.ca | The inherent conductivity is essential for facilitating electron transfer between an enzyme and an electrode. Biocompatibility ensures the stability and activity of the immobilized biological component. |
| Electropolymerization | Aminobenzoic acids (general) | Can be electropolymerized to form short-chain conducting polymers. researchgate.net | Provides a method to create a conductive polymer film on an electrode surface, which can serve as a platform for enzyme immobilization. |
| Functionalization | Polymers with amino and carboxyl groups | These groups allow for easy bioconjugation with enzymes, antibodies, etc. nih.gov | Enables the stable attachment of the biocatalyst to the electrode, which is crucial for the operational stability of a bioelectrocatalytic system. |
| Electrochemical Sensing | Electropolymerized 4-aminobenzoic acid | Used to develop voltammetric sensors for various analytes. mdpi.com | Demonstrates the ability of the polymer to facilitate electrochemical reactions and act as a transducer, a core principle in bioelectrocatalysis. |
| Electrocatalysis | Poly(3-aminobenzoic acid) | Shows electrocatalytic activity, for instance, in the hydrogen evolution reaction. electrochemsci.org | Indicates the intrinsic catalytic properties of the polymer backbone, which could potentially synergize with the catalytic activity of an immobilized enzyme. |
Theoretical and Computational Studies of 3 Amino 4 Methoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and properties of 3-Amino-4-methoxybenzoic acid.
Density Functional Theory (DFT) has been employed to study molecules structurally related to this compound, such as 3-amino-4-methoxybenzamide (B96667), offering valuable insights. DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G**, are used to optimize the molecular geometry and analyze the vibrational spectra.
For the related 3-amino-4-methoxybenzamide, DFT studies have identified the presence of intramolecular hydrogen bonding. This is inferred from the analysis of structural parameters and is further substantiated by Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses. The NBO analysis helps in understanding charge transfer and delocalization arising from intramolecular interactions. The MEP map visually identifies the electrophilic and nucleophilic sites within the molecule. For instance, in the benzamide (B126) derivative, a negative potential is observed around the carbonyl oxygen, indicating a likely site for nucleophilic attack, while positive potential is found on the amino group's hydrogen atoms.
The harmonic oscillator model of aromaticity (HOMA) index, calculated from the optimized geometry, can elucidate the influence of substituents and intramolecular interactions on the aromatic character of the benzene (B151609) ring. In the case of 3-amino-4-methoxybenzamide, the HOMA index suggested that the geometry is not significantly distorted by weak intramolecular hydrogen bonding, thus retaining its aromaticity.
Table 1: Selected Calculated Properties of a Related Benzamide Derivative using DFT
| Parameter | Value | Significance |
|---|---|---|
| HOMA Index | 0.98115 | Indicates high aromaticity of the benzene ring. |
| O8 (carbonyl) Natural Charge | -0.62462 e | High negative charge suggests a strong nucleophilic site. |
| O16 (methoxy) Natural Charge | -0.53873 e | Less negative charge compared to carbonyl oxygen. |
Data adapted from a study on 3-amino-4-methoxybenzamide.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a foundational, albeit computationally more intensive, approach to studying molecular systems. researchgate.net Studies on related molecules like p-methoxybenzoic acid (anisic acid) have utilized these methods to compute optimized geometries and vibrational spectra. researchgate.net
The HF method, being a self-consistent field approach, provides a good starting point for understanding the electronic structure, though it does not account for electron correlation. MP2, a post-Hartree-Fock method, incorporates electron correlation, leading to more accurate predictions of molecular properties. For aminobenzoic acid isomers, geometry optimizations are often performed first with HF and then refined using MP2 with various basis sets to achieve higher accuracy. These calculations yield total energies and orbital energies, which can be used to approximate binding energies via Koopmans' theorem.
Intermolecular Interactions and Hydrogen Bonding Analysis
The crystal packing of this compound is significantly influenced by intermolecular interactions, particularly hydrogen bonds. The amino group (-NH2) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors, while the carbonyl oxygen, methoxy (B1213986) oxygen, and the amino nitrogen can act as acceptors.
In the solid state, benzoic acid derivatives typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. rsc.org Furthermore, the amino group can participate in N-H···O hydrogen bonds with the carboxylic acid or methoxy groups of neighboring molecules, leading to the formation of extended supramolecular networks. ajchem-b.com
Computational techniques like NBO and Atoms in Molecules (AIM) analysis are used to characterize and quantify these interactions. For instance, in the related 3-amino-4-methoxybenzamide, NBO analysis confirms charge transfer from the lone pair of the oxygen atom to the antibonding orbitals of the interacting C-H or N-H bonds, which is characteristic of hydrogen bonding. AIM analysis can be used to calculate the energy of these intramolecular hydrogen bonds. The analysis of noncovalent interactions (NCI) can further visualize and characterize weak interactions, such as van der Waals forces and π-π stacking, which also contribute to the stability of the crystal structure. scholaris.ca
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its target protein. For derivatives of this compound, molecular docking studies can elucidate their potential as inhibitors or modulators of biological targets.
In typical molecular docking studies involving benzoic acid derivatives, the ligand is docked into the active site of a target protein. nih.gov The process involves preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a scoring function to evaluate the different binding poses. The results are often presented in terms of a docking score or binding energy, with lower values indicating a more favorable interaction.
For example, docking studies on benzoic acid derivatives against various enzymes have shown that the interactions are often governed by hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site. acs.orgacs.org The carboxyl group frequently forms key hydrogen bonds with residues like Arginine or Serine, while the aromatic ring can engage in π-π stacking or hydrophobic interactions. The amino and methoxy substituents of this compound would further influence these interactions, potentially forming additional hydrogen bonds or steric contacts.
Table 2: Illustrative Molecular Docking Interaction Data for a Benzoic Acid Derivative
| Target Protein | Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) |
|---|---|---|---|
| Example Kinase | ARG 123, SER 45 | Hydrogen Bond | -8.5 |
| PHE 89, LEU 150 | Hydrophobic |
This table is a hypothetical representation based on typical findings for benzoic acid derivatives.
Crystallographic Studies and Structure-Property Relationships
Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in the solid state, which is fundamental to understanding the material's physical and chemical properties.
Single-crystal X-ray diffraction is the most powerful technique for determining the precise molecular and crystal structure of a compound. While a specific single-crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures, such as p-methoxybenzoic acid (anisic acid) and other aminobenzoic acid derivatives, allows for a reliable prediction of its structural features. rsc.orgiucr.org
The analysis of a crystal structure provides precise bond lengths, bond angles, and torsion angles. These parameters confirm the molecular geometry and can reveal the effects of substituent groups and intermolecular interactions on the molecular conformation.
Table 3: Typical Crystallographic Data for a Methoxybenzoic Acid Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | Monoclinic | P2₁/a |
| Space Group | The symmetry of the crystal | |
| a, b, c (Å) | Unit cell dimensions | a = 16.98, b = 10.95, c = 3.98 |
| β (°) | Unit cell angle | 98.40° |
| Z | Number of molecules per unit cell | 4 |
Data adapted from the study of p-methoxybenzoic acid (anisic acid). rsc.org
The relationship between the crystal structure and the material's properties is a key aspect of these studies. For instance, the specific arrangement of molecules and the network of hydrogen bonds determine properties such as melting point, solubility, and even mechanical strength. Understanding these structure-property relationships is vital for the rational design of new materials with desired characteristics.
Correlation with Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and spectroscopic properties of molecules related to this compound. While direct computational studies on this compound are not extensively documented in the reviewed literature, a comprehensive theoretical analysis of its close analog, 3-amino-4-methoxybenzamide (3A4MBA), provides significant insights that can be correlated. ias.ac.in
For 3A4MBA, DFT calculations using the B3LYP functional and a 6-311++G** basis set have been employed to optimize the molecular geometry and predict its vibrational spectra. ias.ac.in The computational analysis identified the most stable conformer of the molecule, which is crucial for understanding its interactions and properties. ias.ac.in
A key aspect of these computational studies is the analysis of vibrational frequencies. The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. This correlation between theoretical and experimental spectra allows for a confident assignment of the observed vibrational bands to specific molecular motions. For instance, in the study of 3A4MBA, the calculated vibrational modes showed good agreement with the experimental data, validating the computational model. ias.ac.in
Furthermore, computational models are used to investigate intramolecular interactions, such as hydrogen bonding. In 3A4MBA, the possibility of an intramolecular hydrogen bond between the amino group and the methoxy group's oxygen atom was investigated. ias.ac.in Natural Bond Orbital (NBO) analysis and Atoms-in-Molecules (AIM) theory are computational techniques used to confirm and characterize such interactions, providing data on bond energies and electron density distributions. ias.ac.in The charge distribution calculated for 3A4MBA indicated a decrease in the negative charge on the methoxy oxygen, suggesting its involvement in a weak intramolecular hydrogen bond. ias.ac.in
The following table presents a selection of calculated and experimental vibrational frequencies for key functional groups in 3-amino-4-methoxybenzamide, which are expected to be similar in this compound.
Table 1: Selected Vibrational Frequencies (cm⁻¹) for 3-Amino-4-methoxybenzamide
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |
|---|---|---|---|
| NH₂ Asymmetric Stretch | 3474 | 3475 | 3585 |
| NH₂ Symmetric Stretch | 3362 | 3360 | 3473 |
| C=O Stretch | 1665 | 1668 | 1715 |
| C-O-C Asymmetric Stretch | 1275 | 1278 | 1280 |
| C-O-C Symmetric Stretch | 1028 | 1030 | 1035 |
Data sourced from a theoretical study on 3-amino-4-methoxybenzamide. ias.ac.in
Tautomerism and Conformational Analysis
Tautomerism:
Aminobenzoic acids can exist in different tautomeric forms, primarily the nonionic (canonical) form and the zwitterionic form, where the acidic proton from the carboxyl group is transferred to the basic amino group. researchgate.net The relative stability of these tautomers is influenced by the molecular environment, such as the solvent. researchgate.net
For meta-aminobenzoic acid, a related compound, both nonionic and zwitterionic forms are present in aqueous solutions. researchgate.net It is reasonable to infer that this compound can also exhibit this tautomeric equilibrium.
Nonionic Tautomer: This is the standard representation of the molecule with an -NH₂ group and a -COOH group.
Zwitterionic Tautomer: This form contains a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).
Computational studies on similar molecules have shown that the stability of these tautomers can be predicted. nih.gov For instance, in the gas phase, the nonionic form is generally more stable. However, in polar solvents, the zwitterionic form can be stabilized due to favorable interactions with the solvent molecules.
Conformational Analysis:
The flexibility of the amino (-NH₂) and methoxy (-OCH₃) groups, along with the carboxyl (-COOH) group, allows for different spatial arrangements or conformations of this compound. The rotation around the C-N, C-O, and C-C bonds gives rise to various conformers with different energies.
Computational studies on 3-amino-4-methoxybenzamide have identified the most stable conformer by performing a detailed scan of the potential energy surface. ias.ac.in In this most stable structure, the orientation of the substituents is optimized to minimize steric hindrance and maximize stabilizing interactions like intramolecular hydrogen bonds. ias.ac.in
The rotational barriers of the substituent groups are another important aspect of conformational analysis. These barriers determine the flexibility of the molecule and the ease of interconversion between different conformers. The energy required to rotate the amino and methoxy groups can be calculated using computational models, providing insight into the molecule's dynamic behavior. nih.govbiomedres.us
The following table summarizes the key aspects of the tautomeric and conformational analysis of this compound, based on inferences from related compounds.
Table 2: Theoretical Tautomeric and Conformational Features
| Feature | Description | Expected Predominant Form/Conformer |
|---|---|---|
| Tautomerism | Equilibrium between nonionic and zwitterionic forms. | Nonionic in the gas phase; Zwitterionic form may be stabilized in polar solvents. researchgate.net |
| Conformational Isomers | Arise from rotation around C-N, C-O, and C-C single bonds. | A planar or near-planar arrangement of the benzene ring and the carboxyl group is expected, with various orientations of the amino and methoxy groups. |
| Intramolecular H-Bonding | Potential for N-H···O hydrogen bond between the amino and methoxy groups. | Conformations allowing this interaction would be stabilized. ias.ac.in |
| Rotational Barriers | Energy required to rotate the -NH₂, -OCH₃, and -COOH groups. | The rotation is expected to be hindered to some extent due to steric effects and potential electronic delocalization. nih.gov |
Analytical Method Development for 3 Amino 4 Methoxybenzoic Acid
Chromatographic Techniques
Chromatographic methods are essential for the separation of 3-Amino-4-methoxybenzoic acid from complex mixtures, allowing for its precise detection and quantification.
Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, with its polar amino and carboxylic acid functional groups, exhibits low volatility and is prone to thermal decomposition at the high temperatures required for GC analysis. thermofisher.com To overcome these limitations, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comlibretexts.org
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in amine (-NH2), carboxyl (-COOH), and hydroxyl (-OH) groups. sigmaaldrich.comlibretexts.orgnih.gov This process involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly employed for this purpose. sigmaaldrich.comyoutube.com The resulting silyl (B83357) derivatives are significantly more volatile and less polar, leading to improved chromatographic peak shapes and enhanced detection. thermofisher.comsigmaaldrich.com
For this compound, both the amino and carboxylic acid groups would react with the silylating agent. The derivatized molecule can then be readily analyzed by GC-MS, where it is separated on a capillary column and subsequently ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for unequivocal identification of the compound. For aromatic amines, derivatization with pentafluoropropionic anhydride (B1165640) followed by GC-MS analysis under negative ion chemical ionization has been shown to be a highly sensitive method for detection in biological samples. nih.gov This approach could also be applicable to this compound, enhancing its detectability at trace levels.
Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds from complex matrices. researchgate.net For analytes with poor ionization efficiency, such as some carboxylic acids and amines, chemical derivatization can be employed to enhance their signal response in the mass spectrometer. mdpi.com
Charge-switch derivatization is a strategy designed to improve the ionization efficiency of a target molecule. This is often achieved by introducing a permanently charged group onto the analyte. nih.govresearchgate.net This modification ensures that the analyte is readily ionized, typically in the positive ion mode for ESI-MS, leading to a significant increase in sensitivity. nih.gov For instance, carboxylic acids can be derivatized to form amides with reagents containing a tertiary amine, which is easily protonated. mdpi.comnih.gov This "charge-inversion" converts an anionic species into a cationic one, which generally provides better sensitivity in positive mode ESI-MS. nih.gov
In the context of this compound, the carboxylic acid functional group is a prime target for charge-switch derivatization. Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) can be used to tag the carboxylic acid, introducing a fixed positive charge. nih.gov This would enhance its detection by RP-UHPLC/MS/MS. This approach not only improves sensitivity but also allows for the analysis of both amino acids and organic acids in a single chromatographic run. nih.gov
Spectroscopic Techniques
Spectroscopic methods are invaluable for elucidating the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent groups. chemicalbook.com The spectrum of a related compound, p-aminobenzoic acid, shows bands for the primary amine N-H bonds around 3329 and 3230 cm⁻¹. researchgate.net The carboxylic acid group exhibits a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong carbonyl (C=O) stretching vibration around 1700-1680 cm⁻¹. The presence of the aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methoxy (B1213986) group (-OCH₃) is characterized by C-H stretching bands around 2950-2850 cm⁻¹ and a prominent C-O stretching band near 1250 cm⁻¹.
Interactive Data Table: Predicted IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine | 3400-3200 (two bands) |
| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) |
| C-H Stretch (Aromatic) | Aromatic Ring | 3100-3000 |
| C-H Stretch (Aliphatic) | Methoxy Group | 2950-2850 |
| C=O Stretch | Carboxylic Acid | 1700-1680 |
| C=C Stretch | Aromatic Ring | 1600-1450 |
| C-O Stretch | Methoxy/Carboxylic Acid | 1300-1200 |
| N-H Bend | Primary Amine | 1650-1580 |
| O-H Bend | Carboxylic Acid | 1440-1395 |
Note: The exact positions of the peaks can be influenced by intermolecular hydrogen bonding and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of a molecule in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for each non-equivalent proton. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. rsc.org The protons on the aromatic ring will appear in the aromatic region (around 6.5-8.0 ppm). Due to the substitution pattern, three distinct aromatic proton signals are expected. The methoxy group (-OCH₃) protons will give a sharp singlet at approximately 3.8-4.0 ppm. rsc.org The amino group (-NH₂) protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. rsc.org The aromatic carbons will resonate between 110 and 160 ppm, with the carbon attached to the electron-donating methoxy group appearing at a higher field (more shielded) and the carbon attached to the carboxyl group at a lower field (deshielded). The methoxy carbon will appear around 55-60 ppm. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | >10 (broad s) | 168-172 |
| Aromatic CH | 6.5 - 7.8 (m) | 110-155 |
| -OCH₃ | ~3.9 (s) | ~56 |
| -NH₂ | Variable (broad s) | - |
Note: s = singlet, m = multiplet. Chemical shifts are referenced to TMS and can vary based on the solvent used.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region. The benzene (B151609) ring itself has absorption bands around 204 nm and 256 nm. quimicaorganica.org The presence of substituents on the benzene ring can cause a shift in these absorption maxima (bathochromic or hypsochromic shifts). spcmc.ac.in
Both the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating groups, which tend to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. spcmc.ac.inup.ac.za The carboxylic acid group is an electron-withdrawing group and also contributes to a red shift of the absorption bands. up.ac.za Therefore, this compound is expected to show absorption maxima at longer wavelengths compared to benzene or benzoic acid. For comparison, benzoic acid shows absorption maxima around 230 nm and 273 nm. rsc.org The combined effect of the amino and methoxy groups in this compound will likely result in a further shift to longer wavelengths.
Interactive Data Table: Comparison of UV Absorption Maxima
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| Benzene | ~204 | ~256 |
| Benzoic Acid | ~230 | ~273 |
| This compound | >230 | >273 |
Note: The exact absorption maxima can be influenced by the solvent polarity and pH of the solution. up.ac.zarsc.org
Environmental and Sustainability Aspects
Degradation and Fate in Environmental Systems
The environmental persistence of 3-Amino-4-methoxybenzoic acid is determined by its susceptibility to various degradation processes, including photodegradation, hydrolysis, and microbial breakdown. While specific studies on this compound are limited, the degradation of structurally similar compounds provides insights into its likely environmental behavior.
Abiotic Degradation:
Photodegradation: Aromatic amines and benzoic acid derivatives can undergo photodegradation when exposed to sunlight. For instance, studies on para-aminobenzoic acid (PABA), an isomer of this compound, have shown that it is resistant to UVA radiation but can be degraded by UVB and UVC radiation. mdpi.com The photolysis of PABA can lead to the formation of radical species, which are precursors to other photoproducts. mdpi.com It is plausible that this compound exhibits similar behavior, with its degradation rate being dependent on the intensity and wavelength of solar radiation. The presence of a methoxy (B1213986) group on the aromatic ring may also influence the rate and pathway of photodegradation.
Hydrolysis: As an amino acid derivative, this compound is generally stable to hydrolysis under normal environmental pH conditions.
Biotic Degradation:
The microbial degradation of this compound is expected to be the primary pathway for its removal from soil and aquatic environments. The degradation pathways for related methoxy- and amino-substituted benzoic acids have been studied in various microorganisms.
Aerobic Degradation: Under aerobic conditions, the degradation of aromatic compounds often involves hydroxylation and ring cleavage. For vanillic acid (4-hydroxy-3-methoxybenzoic acid), a structurally related compound, aerobic catabolism in Pseudomonas sp. proceeds through protocatechuic acid, which then undergoes ring cleavage. nih.gov The demethylation of the methoxy group is a key initial step, often catalyzed by monooxygenase enzymes. nih.gov
Anaerobic Degradation: In the absence of oxygen, the anaerobic degradation of aromatic compounds follows different metabolic routes. For 2-aminobenzoic acid, a denitrifying Pseudomonas species has been shown to initiate degradation by converting it to 2-aminobenzoyl-CoA, which is then reductively deaminated to benzoyl-CoA. nih.gov The benzoyl-CoA is further reduced to alicyclic intermediates before ring cleavage. nih.gov A similar pathway could be involved in the anaerobic degradation of this compound. The anaerobic demethylation of the methoxy group has also been observed in Pseudomonas sp. for compounds like vanillic acid. nih.gov
The following table summarizes predicted environmental fate parameters for compounds structurally related to this compound, providing an estimation of its potential environmental behavior.
| Property | Predicted Value | Compound |
| Biodegradation Half-Life | 3.09 days | 3-Amino-4-propylbenzoic acid |
| Soil Adsorption Coeff. (Koc) | 110 L/kg | 3-Amino-4-propylbenzoic acid |
| Bioconcentration Factor | 3.18 L/kg | 3-Amino-4-propylbenzoic acid |
| Biodegradation Half-Life | 3.55 days | Benzoic acid, 3-(acetyloxy)-4-methoxy- |
| Soil Adsorption Coeff. (Koc) | 74.1 L/kg | Benzoic acid, 3-(acetyloxy)-4-methoxy- |
Bioremediation Potential
Bioremediation, the use of microorganisms to clean up contaminated environments, is a promising and environmentally friendly approach. The potential for bioremediation of sites contaminated with this compound relies on the existence of microorganisms capable of degrading or transforming this compound.
While no studies have specifically focused on the bioremediation of this compound, research on related compounds suggests that microbial degradation is feasible.
Bacterial Degradation: Various bacterial strains have been isolated that can degrade aminobenzoic acids and other substituted aromatic compounds. For example, a Bacillus sp. has been shown to degrade 3-phenoxybenzoic acid, a metabolite of some pyrethroid insecticides. plos.org The degradation involved hydroxylation and cleavage of the ether bond. plos.org A strain of Bacillus subtilis has also demonstrated the ability to degrade cypermethrin (B145020) and its metabolite, 3-phenoxybenzoic acid. acs.org Furthermore, a denitrifying Pseudomonas sp. can anaerobically degrade 2-aminobenzoic acid. nih.gov These findings suggest that bacteria with the enzymatic machinery to break down substituted benzoic acids are present in the environment and could potentially be harnessed for the bioremediation of this compound.
Fungal Degradation: Fungi are also known for their ability to degrade a wide range of aromatic compounds, including environmental pollutants. The filamentous fungus Aspergillus oryzae has been reported to degrade 3-phenoxybenzoic acid, with degradation proceeding through hydroxylation and the formation of intermediates such as phenol (B47542) and protocatechuic acid. nih.govnih.gov The enzymes involved in this process include lignin (B12514952) peroxidase and cytochrome P450. nih.gov This indicates that fungal systems could also be explored for the bioremediation of this compound.
The development of effective bioremediation strategies would likely involve the isolation and characterization of microbial strains with a high degradation capacity for this compound, followed by the optimization of environmental conditions to enhance their activity.
The following table lists microbial strains that have been shown to degrade compounds structurally related to this compound, indicating the potential for bioremediation.
| Microorganism | Degraded Compound | Key Degradation Steps |
| Pseudomonas sp. | 2-Aminobenzoic acid | Anaerobic conversion to benzoyl-CoA |
| Pseudomonas sp. PN-1 | Vanillic acid | Aerobic and anaerobic demethylation, ring cleavage |
| Bacillus sp. DG-02 | 3-Phenoxybenzoic acid | Oxidation and ether bond cleavage |
| Aspergillus oryzae M-4 | 3-Phenoxybenzoic acid | Hydroxylation, ether bond cleavage |
Green Chemistry Principles in Production
The synthesis of this compound and its derivatives has traditionally relied on multi-step chemical processes that can generate significant waste and use hazardous reagents. The application of green chemistry principles aims to develop more sustainable and environmentally benign production methods.
Atom Economy: Traditional synthesis routes for related compounds, such as 3-amino-4-methoxybenzanilide (B94723), have been criticized for their low atom economy, meaning a significant portion of the reactants are converted into waste products. google.compatsnap.com Newer methods aim to improve atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. acs.org
Use of Less Hazardous Chemical Syntheses: The conventional synthesis of aminobenzoic acids often involves hazardous reagents like thionyl chloride and phosphorus trichloride (B1173362), which can produce toxic byproducts and waste gases. patsnap.com Greener alternatives focus on using less hazardous reagents and catalysts. For example, a patented method for preparing 3-amino-4-methoxybenzanilide highlights the avoidance of highly polluting reagents used in older processes. patsnap.com Another patent for the preparation of the precursor 3-nitro-4-methoxybenzoic acid claims to be green and environmentally friendly by avoiding the generation of waste residues. google.com
Use of Renewable Feedstocks: A key aspect of green chemistry is the shift from petroleum-based feedstocks to renewable resources. There is growing interest in the microbial synthesis of aromatic compounds, including aminobenzoic acid derivatives, from renewable feedstocks like glucose. mdpi.comnih.gov Lignin, a major component of biomass, is also being explored as a sustainable source for producing benzoic acid derivatives. researchgate.net These bio-based approaches offer a more sustainable alternative to traditional chemical synthesis.
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. The development of novel catalysts, including biocatalysts (enzymes) and photocatalysts, is an active area of research for the synthesis of aromatic compounds. nih.govmdpi.com For example, the synthesis of 3-amino-4-methoxybenzanilide can be achieved using various catalysts, including active nickel, palladium, or iron hydroxide (B78521) for the reduction step. google.com
The table below contrasts traditional and green chemistry approaches for the synthesis of aminobenzoic acid derivatives.
| Green Chemistry Principle | Traditional Approach | Greener Approach |
| Atom Economy | Multi-step synthesis with significant byproduct formation. patsnap.com | Designing synthetic routes with fewer steps and higher incorporation of reactant atoms into the final product. acs.org |
| Less Hazardous Synthesis | Use of hazardous reagents like thionyl chloride and phosphorus trichloride. patsnap.com | Utilizing less toxic reagents and avoiding the production of harmful waste streams. patsnap.comgoogle.com |
| Renewable Feedstocks | Reliance on petroleum-derived starting materials. mdpi.com | Utilization of biomass, such as glucose or lignin, for microbial or biocatalytic synthesis. mdpi.comnih.govresearchgate.net |
| Catalysis | Stoichiometric reagents and harsh reaction conditions. | Use of efficient and recyclable catalysts, including biocatalysts and photocatalysts, under milder conditions. google.commdpi.com |
Future Research Directions and Emerging Applications
Exploration in Novel Therapeutic Areas
The scaffold of 3-amino-4-methoxybenzoic acid is a promising starting point for the discovery of new drugs. Its derivatives are being investigated for a variety of pharmacological activities, moving beyond its traditional use as a simple chemical intermediate.
One of the most significant emerging applications is in the field of regenerative medicine and cardiology. A biocompatible and conductive hydrogel, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), has been synthesized and studied for its potential to treat cardiac arrhythmias that occur after a myocardial infarction. scholaris.ca Following a heart attack, scar tissue can disrupt the heart's electrical conduction, leading to dangerous arrhythmias. The PAMB-G hydrogel is designed to be injected into the infarcted area to restore electrical synchrony. Studies have shown that this conductive biomaterial is non-toxic to cardiomyocytes and stem cells and does not cause adverse effects in animal models, suggesting it is a strong candidate for clinical evaluation. scholaris.ca
Furthermore, the basic structure of this compound serves as a "privileged scaffold" in medicinal chemistry. This means its core structure is amenable to modifications that can lead to compounds with high affinity for various biological targets. For example, research into derivatives of similar aminobenzoic acid structures has yielded potent inhibitors of enzymes like carbonic anhydrases, which are targets in cancer therapy. mdpi.com The exploration of novel derivatives continues, with recent studies identifying new antiepileptic agents based on related chemical structures that show significant efficacy in preclinical models. acs.org These findings underscore the potential of using this compound as a foundational element for developing new treatments for a wide range of diseases.
Table 1: Selected Research on Therapeutic Potential of this compound Derivatives
| Derivative/Application | Therapeutic Area | Key Finding | Reference |
| Poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G) | Cardiac Arrhythmia | A non-toxic, conductive hydrogel that can re-synchronize myocardial contraction in vivo. | scholaris.ca |
| Substituted benzenesulfonamides | Oncology | Derivatives of a similar scaffold (3-amino-4-hydroxybenzenesulfonamide) show inhibitory activity against carbonic anhydrase isoenzymes involved in cancer. | mdpi.com |
| Substituted 1,2,4-triazolo[4,3-b]pyridazine (B1296867) compounds | Epilepsy | Novel positive allosteric modulators of the α1β2γ2 GABAA receptor, showing antiepileptic activity in animal models. | acs.org |
Advanced Catalytic Applications
The functional groups on this compound make it an excellent candidate for incorporation into advanced catalytic materials. The amino and carboxylic acid groups can chelate metal ions, making it a useful ligand or monomer for creating catalysts and functional polymers.
A notable application is in the development of materials for environmental remediation and resource recovery. Researchers have synthesized a novel copolymer, poly(aniline-co-3-amino-4-methoxybenzoic acid), for the selective separation and recovery of palladium from the leaching liquor of used automotive catalysts. rsc.org Palladium is a precious metal, and its recovery is economically and environmentally important. The copolymer acts as a highly effective adsorbent, with the amino and imino groups on the polymer chain forming stable complexes with palladium ions. rsc.org This research highlights a practical application in sustainable chemistry, turning a specialized chemical into a tool for recycling valuable elements.
Future research may explore the use of this compound as a ligand in homogeneous catalysis or as a building block for metal-organic frameworks (MOFs) with catalytic properties. The ability to tune the electronic properties of the aromatic ring and the chelating nature of its substituents could lead to the design of highly selective and efficient catalysts for a variety of organic transformations.
Integration into Smart Materials and Nanotechnology
The field of materials science is increasingly looking toward organic molecules that can be assembled into "smart" materials—materials that respond to external stimuli or perform specific functions. This compound is proving to be a valuable component in this area.
As mentioned previously, the development of a conductive poly-3-amino-4-methoxybenzoic acid-gelatin hydrogel for cardiac therapy is a prime example of a smart biomaterial. scholaris.ca Its electrical conductivity is a specific, designed function that addresses a clear medical need.
Beyond biomedical applications, this compound and its derivatives are being explored for creating other functional polymers and nanomaterials. For instance, copolymers incorporating this compound have been shown to be effective adsorbents for heavy metal recovery, a key challenge in environmental technology. rsc.org The presence of carboxylic acid groups enhances the water solubility and functionality of these polymers compared to simpler structures like polyaniline. rsc.org There is also potential for its use in creating high-performance polymers. Research on the closely related 3-amino-4-hydroxybenzoic acid has led to the synthesis of polybenzoxazoles, a class of materials known for excellent thermal stability and high mechanical strength, suitable for producing advanced fibers. researchgate.net This suggests that polymers derived from this compound could also exhibit valuable thermomechanical properties.
Enhanced Computational Modeling for Drug Discovery and Material Design
Modern research heavily relies on computational tools to predict molecular properties and guide experimental work, saving both time and resources. This compound and its derivatives are well-suited for in silico studies, including molecular docking and quantum chemical calculations.
In drug discovery, computational modeling is used to predict how a molecule will interact with a biological target, such as a protein or enzyme. Molecular docking studies on derivatives of similar benzoic acids have been used to design and rationalize the activity of potential drugs, such as insulysin inhibitors for diabetes and novel anticancer agents. qub.ac.uknih.gov These computational approaches allow researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. For example, docking studies can reveal key interactions, like hydrogen bonds and π-π stacking, that are crucial for a molecule's biological activity. acs.org
Similarly, in materials science, computational methods like Density Functional Theory (DFT) are used to predict the structural, electronic, and optical properties of new materials. ajchem-b.comajchem-b.com By modeling polymers or frameworks derived from this compound, scientists can forecast their potential for applications in electronics, catalysis, or as smart materials before undertaking complex synthesis. This predictive power accelerates the design-build-test cycle of materials development, opening the door to the rational design of next-generation materials with tailored functionalities.
Q & A
Q. What are the standard synthetic routes for 3-Amino-4-methoxybenzoic acid in laboratory settings?
The synthesis typically involves functional group interconversion or reduction of nitro intermediates. For example, one method uses dimethyl sulfate and 4-chloroaniline as starting materials, with coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate amide bond formation . Another route involves nitration followed by selective reduction, as seen in the preparation of 2-amino-4-(methoxycarbonyl)benzoic acid derivatives using Pd/C catalysts . Key steps include monitoring reaction progress via TLC and HPLC, and purification via recrystallization.
Q. How is this compound characterized post-synthesis?
Characterization employs spectroscopic and chromatographic techniques:
Q. What are the primary biochemical applications of this compound?
It serves as:
- A biochemical reagent for studying enzyme-substrate interactions, leveraging its hydrogen-bonding capacity (3 donors, 4 acceptors) .
- An adsorbent for Pd(II) recovery from mixed-metal solutions (e.g., Pt/Pd/Rh), where its carboxylic acid group chelates metal ions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?
Discrepancies in melting points (e.g., 208–210°C vs. other literature values) may stem from:
- Purity differences : Commercial samples may contain residual solvents or isomers.
- Measurement conditions : Heating rates and equipment calibration affect results. Mitigation strategies include:
- Repetitive recrystallization using polar solvents (e.g., ethanol/water mixtures).
- Cross-validation via DSC (Differential Scanning Calorimetry) to identify polymorphs .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Key optimization steps:
- Catalyst selection : Use Pd/C for nitro group reductions to minimize byproducts .
- pH control : Maintain acidic conditions (pH 4–5) during carboxylate formation to prevent side reactions .
- Temperature gradients : Stepwise heating (e.g., 45°C for coupling, 80°C for cyclization) improves regioselectivity .
Q. How does substituent positioning influence reactivity in derivatization reactions?
The meta-amino and para-methoxy groups direct electrophilic substitution:
- Amino group : Activates the ring for reactions at the ortho and para positions (e.g., azo dye formation ).
- Methoxy group : Electron-donating effects stabilize intermediates in nucleophilic aromatic substitution . Example: Schiff base formation with aldehydes occurs preferentially at the amino group, enabling metal coordination (e.g., Ni(II)/Zn(II) complexes) .
Q. What advanced analytical methods address spectral data contradictions (e.g., NMR shifts)?
Conflicting NMR signals (e.g., overlapping peaks in DMSO-d6 ) require:
- 2D NMR (e.g., HSQC, HMBC) to resolve coupling patterns.
- Computational modeling (DFT calculations) to predict chemical shifts and verify assignments .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 167.16 g/mol | |
| Melting Point | 208–210°C | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 |
Table 2: Common Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 2-Nitroterephthalic acid | Precursor for nitro reduction | |
| Pd/C catalyst | Facilitates hydrogenation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
